Compound Description: This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, including hydrazones, pyrazoles, pyrroles, triazoles, oxadiazoles, and thiadiazoles. [] These heterocyclic derivatives are known for their diverse pharmacological activities.
Relevance: This compound shares the core 1-(4-bromophenyl)-5-oxopyrrolidin-3-yl structure with the target compound, 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea. The primary difference lies in the substitution at the urea nitrogen in the target compound, replaced by a benzimidazole-acetic acid hydrazide moiety in this related compound.
Compound Description: NTRC-739 is a selective nonpeptide antagonist for the neurotensin receptor type 2 (NTS2). It shows analgesic effects in animal pain models and is particularly effective in relieving pain associated with peripheral neuropathies. [, ]
Relevance: Although structurally distinct from 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, NTRC-739 belongs to the same research focus on identifying novel nonpeptide compounds with selectivity for specific neurotensin receptors. Both compounds are part of broader investigations into developing analgesics.
Compound Description: NTRC-844 is another selective antagonist for the rat NTS2 receptor. Notably, it was the first high-affinity NTS2-selective antagonist identified to be active in vivo. [] It plays a significant role in advancing the understanding of NTS2-mediated analgesia and its potential therapeutic applications.
Relevance: Similar to NTRC-739, NTRC-844 is part of the same research effort as 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, aiming to discover and characterize novel analgesics targeting specific neurotensin receptors. The presence of the 1-(4-fluorophenyl)-1H-pyrazol-3-yl moiety in both NTRC-844 and NTRC-739 highlights a potential structure-activity relationship within this class of compounds.
Compound Description: NRA0045 exhibits high affinity for dopamine D4 receptors, particularly subtypes D4.2, D4.4, and D4.7, with significantly higher potency at the D4.2 receptor compared to the D2L receptor. [] It also displays high affinity for serotonin 5-HT2A and alpha-1 adrenoceptors. NRA0045 effectively antagonizes methamphetamine-induced hyperactivity and tryptamine-induced clonic seizures in animal models, suggesting potential antipsychotic activity.
Compound Description: Compound 1 serves as a lead compound in the development of new treatments for psoriasis. It exhibits moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a potential molecular target for psoriasis treatment. [] This compound forms the basis for further structural optimization to enhance potency and selectivity.
Relevance: Both Compound 1 and 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea belong to the aryl urea class of compounds, featuring an urea moiety connecting two aromatic rings. Despite differences in the specific substitutions on the aromatic rings and the absence of a pyrazole ring in the target compound, the shared urea linker suggests a possible commonality in their binding interactions and pharmacological activities.
Compound Description: Compound 18b is a potent FLT3 inhibitor developed from the lead compound 1. [] It exhibits significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, showing potential as a drug candidate for this chronic skin condition.
Relevance: This compound shares a structural resemblance with 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea through the presence of a urea linker connecting a substituted phenyl ring to another heterocyclic moiety. While the specific heterocyclic rings and substituents differ, this shared structural feature suggests a possible similarity in their binding modes and pharmacological actions.
Compound Description: This class of compounds demonstrates moderate anticancer activity and antioxidant potential. Specifically, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) exhibits promising anticancer activity against various cancer cell lines, including EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, and ACHN. [] The presence of a 4-bromo substituent on the phenyl ring appears to contribute to its anticancer activity.
Relevance: The 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs share a structural similarity with 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, both featuring a urea moiety connected to an aromatic ring. This structural similarity, particularly the presence of the urea linker, suggests a possible overlap in their binding modes and potential for exhibiting overlapping pharmacological activities.
1-(4-bromophenyl)-3-(1H-1,2,4-triazol-3-yl)urea
Compound Description: This compound exhibits plant growth regulation (PGR) activity, demonstrating its ability to influence plant growth and development. [] The presence of the 1H-1,2,4-triazol-3-yl moiety likely contributes to its PGR properties.
Relevance: 1-(4-bromophenyl)-3-(1H-1,2,4-triazol-3-yl)urea and 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea belong to the aryl urea class of compounds, characterized by a urea moiety connecting two aromatic or heterocyclic rings. Despite differences in their ring substitutions, the shared urea linker suggests a possible commonality in their binding interactions and potential for shared pharmacological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.